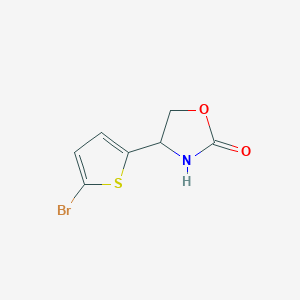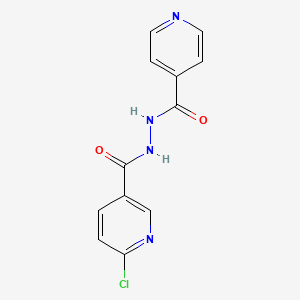
N'-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
N’-(6-chloropyridine-3-carbonyl)pyridine-4-carbohydrazide is unique due to its specific combination of a chloropyridine moiety and a carbohydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1090931-84-2 |
|---|---|
Fórmula molecular |
C12H9ClN4O2 |
Peso molecular |
276.68 g/mol |
Nombre IUPAC |
6-chloro-N'-(pyridine-4-carbonyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-2-1-9(7-15-10)12(19)17-16-11(18)8-3-5-14-6-4-8/h1-7H,(H,16,18)(H,17,19) |
Clave InChI |
SQKHWXXFYRZFRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)NNC(=O)C2=CC=NC=C2)Cl |
Solubilidad |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


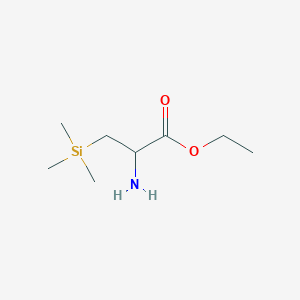
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
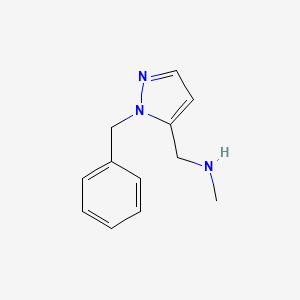
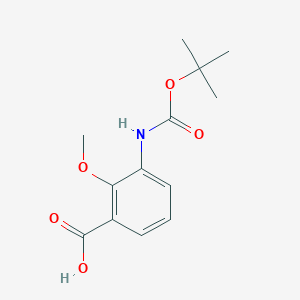
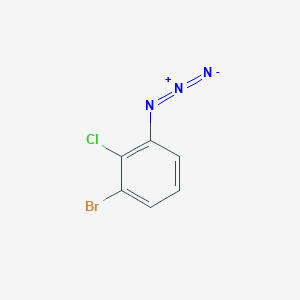

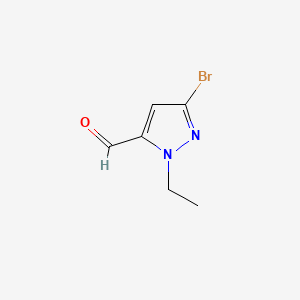

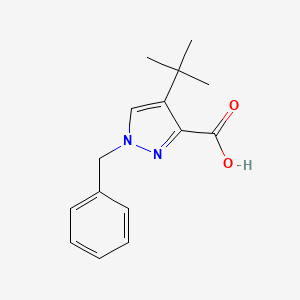

![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
